molecular formula C20H31N3O3 B14792947 Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No.: B14792947
M. Wt: 361.5 g/mol
InChI Key: QFRAMPTZRVRJLA-UHFFFAOYSA-N
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Description

Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the piperidine derivative with an appropriate amine and carboxylic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-benzylpiperidine share structural similarities.

    Amide-Linked Compounds: Molecules such as N-benzyl-2-phenylacetamide and benzyl carbamate.

Uniqueness

Benzyl 3-(((S)-2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)22(3)12-17-10-7-11-23(13-17)20(25)26-14-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,21H2,1-3H3

InChI Key

QFRAMPTZRVRJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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